(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid
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Overview
Description
(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a nitrophenyl group attached to a carbamoyl amino group, which is further connected to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-nitroaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the 3-nitrophenyl carbamate.
Coupling with Amino Acid: The carbamate intermediate is then coupled with an appropriate amino acid derivative, such as (S)-alanine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Hydrolysis: The final step involves the hydrolysis of the ester or amide protecting groups to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-aminophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The carbamoyl amino group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid: Similar structure but with the nitro group in the para position.
(2S)-2-{[(2-nitrophenyl)carbamoyl]amino}propanoic acid: Similar structure but with the nitro group in the ortho position.
(2S)-2-{[(3-chlorophenyl)carbamoyl]amino}propanoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The unique positioning of the nitro group in (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C10H11N3O5 |
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Molecular Weight |
253.21 g/mol |
IUPAC Name |
(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |
InChI Key |
DZPYKYTXQZEIAJ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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